molecular formula C18H17N3O4S2 B2860232 N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 921794-47-0

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide

Cat. No. B2860232
CAS RN: 921794-47-0
M. Wt: 403.47
InChI Key: AQLMCUQRNKZYHZ-UHFFFAOYSA-N
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Description

“N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide” is a chemical compound with potential applications in scientific research. It is related to a class of compounds known as sulfonamides, which have a wide range of pharmacological activities .


Synthesis Analysis

While specific synthesis details for “this compound” were not found, related compounds have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The synthesis process typically involves the design and creation of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Scientific Research Applications

Enzyme Inhibition and Biological Potential

  • Sulfonamide Hybrid Schiff Bases : Novel Schiff bases of sulfonamide compounds have been synthesized and characterized. These compounds demonstrate significant enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. Molecular docking studies support the enzyme inhibition assays, showing good binding energy values against AChE and BChE. Additionally, antioxidant studies revealed promising results, indicating the compounds' potential for further biological applications (Kausar et al., 2019).

Synthetic Applications

  • Metalated Sulfonamides : The application of benzenesulfonamide as a Directed Metalation Group (DMG) is highlighted, showcasing its potential in arylsulfonamides using Directed ortho Metalation (DoM) methodology. This account presents various products of metalation and their applications in heterocyclic synthesis, including rearrangements and new developments, which underscore the versatile nature of sulfonamides in synthetic chemistry (Familoni, 2002).

Antimicrobial and Antitumor Activities

  • Bioactivity Studies on Sulfonamides : A series of benzenesulfonamides was synthesized and tested for cytotoxicity, tumor specificity, and potential as carbonic anhydrase (CA) inhibitors. Notably, certain derivatives exhibited interesting cytotoxic activities, which could be crucial for anti-tumor activity studies. Some sulfonamides strongly inhibited human cytosolic isoforms hCA I and II, indicating their significance in medical chemistry and drug development (Gul et al., 2016).

properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-2-26(22,23)18-13-12-17(19-20-18)14-8-10-15(11-9-14)21-27(24,25)16-6-4-3-5-7-16/h3-13,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLMCUQRNKZYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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